c-Met Kinase Inhibition: 6-Chloro Substitution Confers Superior Potency Over 6-Fluoro and 6-Bromo Analogs
In a direct head-to-head SAR study, the 6-chloro-substituted [1,2,4]triazolo[4,3-a]pyridine derivative (compound 4d) exhibited a c-Met kinase IC50 of 0.8 nM, representing a 3.6-fold improvement over the 6-fluoro analog (IC50 = 2.9 nM) and a 12.5-fold improvement over the 6-bromo analog (IC50 = 10 nM) [1]. The 6-unsubstituted parent scaffold was inactive (IC50 > 10,000 nM), highlighting the critical role of the 6-chloro moiety for potent c-Met engagement [1].
| Evidence Dimension | c-Met kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.8 nM |
| Comparator Or Baseline | 6-Fluoro analog (2.9 nM); 6-Bromo analog (10 nM); 6-H (unsubstituted) (>10,000 nM) |
| Quantified Difference | 6-Chloro is 3.6-fold more potent than 6-fluoro; 12.5-fold more potent than 6-bromo; >12,500-fold more potent than unsubstituted. |
| Conditions | Recombinant human c-Met kinase enzymatic assay (LANCE Ultra TR-FRET) |
Why This Matters
The 6-chloro substitution provides the optimal balance of electronic and steric effects for c-Met inhibition, making this scaffold the most potent starting point for developing selective c-Met inhibitors.
- [1] Zhao, J., Fang, L., Zhang, X., Liang, Y., & Gou, S. (2016). Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(14), 3220-3228. https://doi.org/10.1016/j.bmc.2016.05.026 View Source
